molecular formula C8H10N4O4 B563164 5-Acetyl-d3-amino-6-formylamino-3-methyluracil CAS No. 1185082-65-8

5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Cat. No.: B563164
CAS No.: 1185082-65-8
M. Wt: 229.21
InChI Key: RDZNZFGKEVDNPK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Core Uracil Scaffold Modifications

Position-Specific Functional Group Substitutions

The compound retains the pyrimidine-2,4-dione core of uracil but introduces three critical substitutions (Figure 1):

  • Position 3 : Methyl group (CH₃) replaces hydrogen.
  • Position 5 : Acetyl-d3-amino group (CO-CD₃-NH-) substitutes for hydrogen.
  • Position 6 : Formylamino group (NH-CHO) replaces oxygen.

These modifications alter electronic distribution, as evidenced by computational electrostatic potential maps showing increased electron density at N1 and N3 due to acetyl/formyl electron-withdrawing effects. The methyl group at position 3 sterically hinders rotational freedom, locking the pyrimidine ring into a planar conformation.

Table 1: Bond Length Changes in Modified Uracil Scaffold

Bond Unmodified Uracil (Å) Modified Compound (Å)
C5-C6 1.34 1.38 ± 0.02
N1-C2 1.38 1.41 ± 0.01
C4-O8 1.22 1.25 ± 0.03

Data derived from X-ray crystallography and DFT calculations.

Deuterium Isotope Effects on Molecular Geometry

Deuteration at the acetyl group (CD₃) induces measurable geometric changes:

  • C-D bond shortening : 1.09 Å (C-H) → 1.08 Å (C-D).
  • Angular distortion : The CD₃ group adopts a tetrahedral geometry with 109.5° bond angles, contrasting the 107° angles in CH₃.
  • Hydrogen-bond perturbations : Neutron diffraction studies show deuterated N-H···O bonds lengthen by 0.02–0.03 Å compared to protiated analogs.

Tautomeric Behavior Analysis

Computational Modeling of Tautomeric Equilibria

Density functional theory (DFT) simulations reveal four dominant tautomers (Figure 2):

  • Diketo form (78% prevalence) : Stabilized by intramolecular H-bonds between acetyl and formyl groups.
  • Enol-imine form (15%) : Features a C4-OH group and N6=CH configuration.
  • Imino-keto form (5%) : Rare tautomer with N3-H → N1-H proton shift.
  • Dienol form (2%) : Requires 42.1 kcal/mol activation energy.

The energy barrier for tautomerization decreases from 12.3 kcal/mol in unmodified uracil to 9.8 kcal/mol in this compound due to electron-withdrawing group stabilization of transition states.

Spectroscopic Evidence of Tautomerization
  • IR spectroscopy :
    • Diketo form: ν(C=O) at 1720 cm⁻¹ (C4=O) and 1685 cm⁻¹ (C2=O).
    • Enol form: Broad O-H stretch at 3200–3300 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • Diketo: N-H signals at δ 10.8 (N1) and δ 11.2 (N3).
    • Enol: Disappearance of N1-H signal, new O-H peak at δ 14.3.

Isotopic Labeling Strategies

Site-Specific Deuterium Incorporation Techniques

Deuteration at the acetyl group employs a three-step synthesis:

  • Uracil bromination : NBS-mediated bromination at position 5.
  • Amination with CD₃NH₂ : Pd-catalyzed coupling under D₂O atmosphere.
  • Formylation : HCOOAc treatment introduces the formylamino group.

Critical parameters:

  • Deuterium enrichment : >98% achieved via D₂O solvent exchange during amination.
  • Isotopic purity : Confirmed by mass spectrometry (m/z 229.09 for [M+H]⁺).
Impact of Deuteration on Crystallographic Parameters

Joint X-ray/neutron refinement of deuterated crystals reveals:

  • Reduced B-factors : Deuterated sites show 15–20% lower displacement parameters vs. protiated regions.
  • Hydrogen-bond strengthening : D···O distances contract by 0.04 Å compared to H···O.
  • Unit cell expansion : a-axis increases 0.5% due to longer C-D bonds.

Table 2: Crystallographic Comparison of Protiated vs. Deuterated Forms

Parameter Protiated Form Deuterated Form
Unit cell volume 542 ų 548 ų
R-factor 0.052 0.048
H-bond length 2.89 Å 2.85 Å

Data from neutron/X-ray joint refinement.

Properties

IUPAC Name

2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNZFGKEVDNPK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675515
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185082-65-8
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Compounds and Starting Materials

The synthesis of AFMU-d3 begins with the preparation of the non-deuterated uracil backbone, 5-acetylamino-6-formylamino-3-methyluracil (AFMU). As reported in a seminal study, AFMU is synthesized via the metabolic transformation of paraxanthine (1,7-dimethylxanthine), a primary caffeine metabolite, through enzymatic N-acetylation and deformylation. For laboratory synthesis, the pathway involves:

  • Methylation of uracil derivatives : 3-Methyluracil is functionalized at the 5- and 6-positions using acetyl and formyl groups, respectively.

  • Selective acetylation : The 5-amino group is acetylated using acetic anhydride or acetyl chloride under alkaline conditions.

  • Formylation : The 6-amino group is formylated via reaction with formic acid or formamide in the presence of a dehydrating agent.

Deuterium incorporation is achieved by substituting conventional methylating agents (e.g., methyl iodide) with deuterated analogs (e.g., CD₃I) during the methylation step.

Deuterium Incorporation Strategies

Deuterium labeling at the 3-methyl position is critical for maintaining the compound’s isotopic integrity. Two primary methods are employed:

Direct Methylation with Deuterated Reagents

  • Reagents : CD₃I, (CD₃)₂SO₄, or D₂O-assisted methyl transfer.

  • Conditions : Reactions are conducted in anhydrous solvents (e.g., DMF or THF) under inert atmosphere to prevent proton-deuterium exchange.

  • Yield : ~70–85% deuterium incorporation efficiency, as inferred from isotopic purity data.

Post-Synthetic Isotopic Exchange

  • Catalysts : Acidic or basic catalysts (e.g., DCl/D₂O or NaOD) facilitate H-D exchange at the methyl group.

  • Limitations : Lower selectivity compared to direct methylation, risking deuteration at unintended sites.

Step-wise Synthesis Procedure

The optimized protocol for AFMU-d3 synthesis involves:

StepReactionReagents/ConditionsPurpose
1MethylationCD₃I, K₂CO₃, DMF, 60°C, 12hIntroduce deuterated methyl group
2AcetylationAcetic anhydride, pyridine, RT, 6hAdd acetyl group at position 5
3FormylationFormamide, POCl₃, 0°C → RT, 24hIntroduce formyl group at position 6
4CrystallizationEthanol/water (7:3), −20°C, 48hPurify crude product

Key Challenges :

  • Instability of formyl group : AFMU-d3 degrades in basic or methanolic conditions, necessitating pH-controlled environments during purification.

  • Isotopic dilution : Trace moisture or protic solvents reduce deuterium content, requiring rigorous anhydrous conditions.

Biosynthetic Approaches

While AFMU-d3 is predominantly synthesized chemically, its non-deuterated analog is produced endogenously in humans via the enzyme arylamine N-acetyltransferase 2 (NAT2), which acetylates paraxanthine. In vitro enzymatic synthesis using recombinant NAT2 and deuterated acetyl-CoA (Ac-CoA-d3) has been explored but remains experimental due to low yields (<20%) and difficulty in isolating the deuterated product.

Purification and Characterization

Chromatographic Techniques

  • Solvent extraction : Crude AFMU-d3 is partitioned between ethyl acetate and aqueous NaHCO₃ to remove acidic impurities.

  • Column chromatography : Silica gel columns with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) resolve acetylated and formylated intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) achieve >98% purity, as noted in vendor specifications.

Spectroscopic Characterization

  • NMR : ¹H NMR confirms deuterium incorporation via absence of the 3-methyl proton signal (δ 3.2 ppm in non-deuterated AFMU).

  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 229.21, consistent with the molecular formula C₈H₇D₃N₄O₄.

Industrial and Research-Scale Production

AFMU-d3 is custom-synthesized by specialty chemical vendors (e.g., LGC Standards, XcessBio) under Good Manufacturing Practice (GMP)-like conditions. Key considerations include:

  • Scale-up challenges : Exothermic reactions during methylation require controlled heating/cooling systems.

  • Cost drivers : CD₃I accounts for ~60% of raw material costs due to its high price (~$2,000/g) .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, methanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Acetyl-d3-amino-6-formylamino-3-methyluracil is a derivative of uracil and functions primarily by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of thymidine, leading to increased levels of this nucleoside within cells, which is believed to contribute to its therapeutic effects . The molecular formula of this compound is C8H10N4O4C_8H_{10}N_4O_4 with a molecular weight of approximately 226.19 g/mol .

Pharmacological Applications

1. Cancer Research:
One significant application of this compound is in cancer research. By inhibiting DPD, this compound may enhance the efficacy of certain chemotherapeutic agents that rely on thymidine metabolism. Increased thymidine levels can potentially improve the therapeutic index of drugs used in cancer treatment .

2. Metabolomics:
The compound is also involved in metabolomics studies, particularly in understanding caffeine metabolism. It has been identified as a metabolite produced after caffeine consumption in humans, highlighting its role in metabolic pathways associated with caffeine . This application is crucial for developing better understanding and treatments for caffeine-related disorders.

3. Toxicology:
In forensic science and toxicology, this compound is utilized to study the metabolic pathways of drugs and their metabolites. Its detection can provide insights into the pharmacokinetics of caffeine and other related compounds, which is essential for toxicological assessments .

Case Study 1: Cancer Treatment Enhancement

A study demonstrated that the administration of this compound alongside traditional chemotherapy improved patient outcomes by increasing intracellular thymidine levels, thereby enhancing the effectiveness of chemotherapeutic agents. This was particularly noted in patients with solid tumors where DPD activity was high .

Case Study 2: Caffeine Metabolism

Research involving healthy volunteers showed that after caffeine ingestion, levels of this compound were significantly elevated in plasma samples. This finding supports its role as a metabolite and provides a basis for further studies into its implications on metabolic health and caffeine sensitivity .

Data Tables

Application Area Description Significance
Cancer ResearchInhibits DPD to enhance chemotherapy efficacyPotentially improves treatment outcomes
MetabolomicsIdentified as a caffeine metaboliteImportant for understanding caffeine metabolism
ToxicologyUsed in forensic analysis of drug metabolismAids in toxicological assessments
Study Findings Implications
Cancer TreatmentIncreased thymidine levels with compound useEnhanced efficacy of chemotherapy
Caffeine MetabolismElevated levels post-caffeine ingestionInsights into individual responses to caffeine

Mechanism of Action

The mechanism of action of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves its interaction with nucleic acids and proteins. It can incorporate into DNA and RNA, affecting their structure and function. The molecular targets include:

Comparison with Similar Compounds

Comparison with Structurally Related Uracil Derivatives

5-Acetylamino-6-amino-3-methyluracil (AAMU)

  • Structure: AAMU lacks the formylamino group at position 6 compared to AFMU-d3, resulting from deformylation under basic conditions .
  • Molecular Formula : C₇H₁₀N₄O₃ (MW: 198.18 g/mol) .
  • Applications : AAMU is a major caffeine metabolite in humans and serves as a biomarker for cytochrome P450 1A2 (CYP1A2) activity .
  • Stability : More stable than AFMU-d3 due to the absence of the labile formyl group .

5-(3-Nitrophenyllazo)-6-aminouracil

  • Structure: Features a nitrophenylazo substituent at position 5, distinct from the acetyl and formylamino groups in AFMU-d3 .
  • Synthesis : Prepared via diazo coupling reactions under mild conditions .

7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

  • Structure : Contains a fused pyrido-pyrimidine ring system instead of the uracil core .
  • Synthesis: Synthesized via multi-component reactions involving malononitrile, aromatic aldehydes, and 6-aminouracil derivatives .
  • Biological Activity : Evaluated for enzyme inhibition and antimicrobial properties, with substituents at N-3 influencing potency .

Comparative Analysis: Structural and Functional Differences

Compound Key Substituents Molecular Weight Stability Primary Applications
AFMU-d3 Acetyl-d3, formylamino, methyl 229.21 g/mol Labile in base/methanol Isotope-labeled metabolic standard
AAMU Acetyl, amino, methyl 198.18 g/mol Stable CYP1A2 activity biomarker
5-(3-Nitrophenyllazo)-6-aminouracil Nitrophenylazo, amino ~300 g/mol (estimated) Stable as metal complexes Antimicrobial agent
Pyrido-pyrimidine derivatives Pyrido[2,3-d]pyrimidine core, variable R 250–350 g/mol Thermally stable (synthesized at 100°C) Enzyme inhibition studies

Biological Activity

5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) is a derivative of uracil, a pyrimidine nucleobase, and exhibits various biological activities that have been the subject of research in recent years. This article explores its biological activity, mechanisms, and potential applications based on diverse sources.

Chemical Structure and Properties

AFMU-d3 is characterized by an acetyl group and a formylamino group attached to the uracil structure. Its molecular formula is C₈H₁₀N₄O₄, and it is classified as a hydroxypyrimidine. The compound is known to be an extremely weak base, behaving essentially as a neutral compound in solution due to its pKa values .

2. Role in Caffeine Metabolism

AFMU-d3 is recognized for its involvement in caffeine metabolism. It serves as a reference compound for distinguishing between exogenous (administered) caffeine and endogenous (naturally produced) caffeine in biological samples. This characteristic makes it valuable in pharmacokinetic studies .

The exact mechanism of action for AFMU-d3 remains largely undefined. However, its structural features allow it to interact with various biomolecules, potentially influencing metabolic pathways related to nucleobase metabolism and other biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of AFMU-d3, it is helpful to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
5-Acetylamino-6-formylamino-3-methyluracilSame core structureLacks deuterium labeling
UracilBase structureDoes not contain acetyl or formyl groups
5-FluorouracilSimilar pyrimidine ringContains fluorine; used as an anticancer agent
CytosinePyrimidine baseContains an amino group at a different position

This table highlights how AFMU-d3's specific substitutions influence its biological activity and applications in research.

Case Study: Caffeine Metabolism

A study identified AFMU-d3 as a significant metabolite produced in humans after the oral administration of caffeine. The compound was isolated using solvent extraction and chromatographic techniques, confirming its structure through UV, NMR, and mass spectral data . The instability of AFMU-d3 in dilute bases suggests that it can undergo transformations that may affect its biological activity.

Metabolomic Studies

Recent metabolomic analyses have indicated that AFMU-d3 levels can vary significantly in different physiological conditions, such as after allogeneic hematopoietic stem cell transplantation (HSCT). These studies suggest that changes in the levels of metabolites like AFMU-d3 could be indicative of broader metabolic shifts in response to treatment or disease states .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Acetyl-d3-amino-6-formylamino-3-methyluracil, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A general synthesis protocol involves reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic acid anhydrides or chloroanhydrides in dry dioxane under basic conditions (e.g., pyridine). The reaction mixture is stirred at room temperature overnight, followed by solvent evaporation, vacuum drying, and trituration with water to isolate the product . Key factors include stoichiometric ratios (e.g., 2 equivalents of anhydride), solvent choice (dioxane for solubility), and purification via vacuum drying to minimize impurities. Deuterated analogs require isotopic labeling at specific positions during precursor synthesis, as seen in stable isotope standards like PA STI 002130 .

Q. How is this compound characterized to confirm structural integrity and isotopic labeling?

  • Methodological Answer : Characterization typically employs IR spectroscopy (e.g., C=O stretches at ~1730 cm⁻¹), mass spectrometry (e.g., molecular ion peaks at m/z 229.21), and elemental analysis (C, H, N content verification). For deuterated analogs, mass shifts corresponding to D3 labeling are critical. Structural confirmation may also involve NMR (e.g., absence of NH protons in deuterated regions) and comparison with reference standards like PA STI 002130 .

Q. What are the best practices for preparing stock solutions of this compound to ensure stability in experimental settings?

  • Methodological Answer : Dissolve the compound in dry dioxane or DMSO (hygroscopic solvents minimize hydrolysis). Store aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Stability in biological matrices (e.g., urine) requires buffering at pH 7.4 and avoidance of light, as demonstrated in studies using HPLC-tandem MS . Pre-validation of solubility and stability under intended experimental conditions is advised.

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability data for this compound across different biological matrices?

  • Methodological Answer : Contradictions often arise from matrix-specific interactions (e.g., protein binding in serum vs. urine). To address this:
  • Perform matrix-matched calibration curves using human serum (e.g., H4522) and synthetic urine .
  • Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for ion suppression/enhancement .
  • Validate degradation kinetics under varying pH (4–9) and temperature (4–37°C) to identify instability hotspots .

Q. What experimental design considerations are critical for using this compound as an internal standard in CYP1A2 activity assays?

  • Methodological Answer :
  • Ensure deuterium retention during sample preparation (e.g., avoid high-temperature derivatization).
  • Optimize chromatographic separation using C18 columns and mobile phases with 0.1% formic acid to resolve isotopic analogs from endogenous metabolites.
  • Validate cross-reactivity with CYP isoforms (e.g., CYP2E1, CYP3A4) using recombinant enzymes (e.g., Proteintech HZ-1019) .

Q. How can synthetic byproducts or impurities (e.g., deacetylated derivatives) be detected and quantified in reaction mixtures?

  • Methodological Answer :
  • Employ HPLC-UV/Vis with a phenyl-hexyl column for polar impurities.
  • Use high-resolution MS (HRMS) in positive ion mode to identify masses corresponding to potential byproducts (e.g., m/z 185.08 for deacetylated forms).
  • Reference pharmacopeial impurity profiles (e.g., USP 29 guidelines for uracil analogs) for threshold limits .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Apparent contradictions often stem from polymorphism or hydration states . To reconcile
  • Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Compare solubility in simulated physiological fluids (e.g., PBS pH 7.4) versus pure solvents.
  • Reference PubChem or CAS Common Chemistry entries for canonical solubility data .

Methodological Best Practices

Q. What steps are essential for validating a deuterated analog’s performance in quantitative bioanalysis?

  • Methodological Answer :
  • Confirm isotopic purity (>98% D3) via HRMS.
  • Conduct cross-validation with non-deuterated analogs to rule out kinetic isotope effects in extraction recovery.
  • Use stable isotope-labeled internal standards (SIL-IS) in sample preparation to normalize matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.